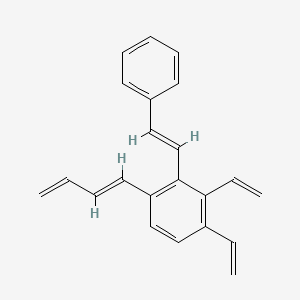

Styrene,butadiene,divinylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Styrene, butadiene, and divinylbenzene are important monomers used in the production of various polymers. Styrene is a colorless liquid that is used to make polystyrene and other copolymers. Butadiene is a gas that is used in the production of synthetic rubber. Divinylbenzene is a cross-linking agent that is used to produce ion exchange resins and other cross-linked polymers. When combined, these monomers can form copolymers with unique properties that are useful in a wide range of applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of styrene, butadiene, and divinylbenzene copolymers typically involves free radical polymerization. This process can be carried out using various techniques, including suspension, emulsion, and solution polymerization. The choice of technique depends on the desired properties of the final product.

Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizing agent. The polymerization is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Emulsion Polymerization: This technique involves the use of surfactants to create micelles in which the polymerization occurs. The monomers are emulsified in water, and the polymerization is initiated by a water-soluble initiator, such as potassium persulfate.

Solution Polymerization: In this method, the monomers are dissolved in a suitable solvent, and the polymerization is initiated by a free radical initiator.

Industrial Production Methods

Industrial production of styrene, butadiene, and divinylbenzene copolymers often involves continuous processes to ensure consistent product quality and high production rates. The choice of production method depends on the specific application and desired properties of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Styrene, butadiene, and divinylbenzene copolymers can undergo various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The copolymers can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; temperatures between 20-80°C.

Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between 0-50°C.

Substitution: Halogens, alkylating agents; temperatures between 20-100°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carboxyl-functionalized polymers, while substitution can introduce halogen or alkyl groups into the polymer .

Wissenschaftliche Forschungsanwendungen

Styrene, butadiene, and divinylbenzene copolymers have a wide range of scientific research applications, including:

Biology: The copolymers can be functionalized with biomolecules for use in biosensors and bioseparation.

Medicine: The copolymers are used in drug delivery systems and as materials for medical devices.

Industry: The copolymers are used in the production of ion exchange resins, adhesives, and coatings.

Wirkmechanismus

The mechanism of action of styrene, butadiene, and divinylbenzene copolymers depends on their specific application. For example, in catalysis, the copolymers can act as supports for metal catalysts, providing a high surface area for the reaction to occur . In drug delivery, the copolymers can encapsulate drugs and release them in a controlled manner .

Vergleich Mit ähnlichen Verbindungen

Styrene, butadiene, and divinylbenzene copolymers can be compared with other similar compounds, such as:

Polystyrene: Polystyrene is a homopolymer of styrene and has different properties compared to the copolymer.

Polybutadiene: Polybutadiene is a homopolymer of butadiene and is primarily used in the production of synthetic rubber.

Divinylbenzene Copolymers: These copolymers can be cross-linked with other monomers to produce materials with different properties.

The uniqueness of styrene, butadiene, and divinylbenzene copolymers lies in their ability to combine the properties of all three monomers, resulting in materials with a wide range of applications and properties .

Eigenschaften

Molekularformel |

C22H20 |

|---|---|

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

1-[(1E)-buta-1,3-dienyl]-3,4-bis(ethenyl)-2-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C22H20/c1-4-7-13-20-16-15-19(5-2)21(6-3)22(20)17-14-18-11-9-8-10-12-18/h4-17H,1-3H2/b13-7+,17-14+ |

InChI-Schlüssel |

RMCJTQBFLGKYFS-OHGNNXCFSA-N |

Isomerische SMILES |

C=C/C=C/C1=C(C(=C(C=C1)C=C)C=C)/C=C/C2=CC=CC=C2 |

Kanonische SMILES |

C=CC=CC1=C(C(=C(C=C1)C=C)C=C)C=CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)

![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)